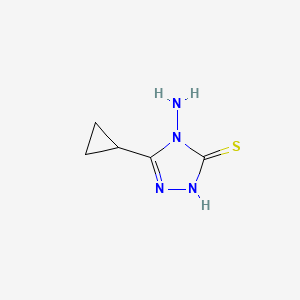

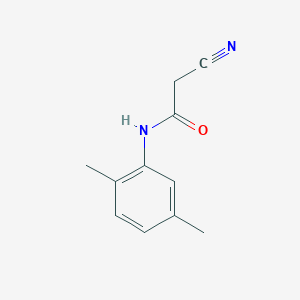

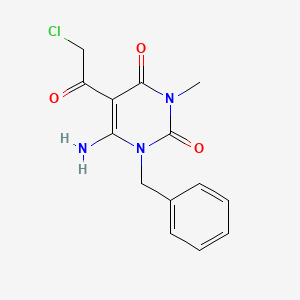

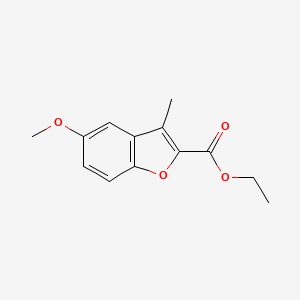

![molecular formula C14H20N4S B1271832 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 669748-44-1](/img/structure/B1271832.png)

5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields of chemistry and medicine. The compound "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a member of this class, characterized by the presence of a triazole ring, a thiol group, and diethylamino and ethyl substituents. These structural features are indicative of potential biological activity and interesting physicochemical properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, condensation with aldehydes, and reactions with various halides or amines. For instance, the synthesis of a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Similarly, the synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives involved a multi-step process starting from 4-amino benzoic acid and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the dihedral angles between different rings in the molecule . Additionally, density functional theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intramolecular interactions and a three-dimensional network stabilized by weak hydrogen bonds and other supramolecular interactions.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including Mannich reactions, ring closure reactions, and reactions with thiols to form sulfides . These reactions can lead to the formation of a diverse array of products with different substituents and functional groups, which can significantly alter the biological activity and physical properties of the compounds. The reactivity of "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" would be influenced by the electron-donating diethylamino group and the electron-withdrawing thiol group, which could participate in electrophilic and nucleophilic reactions, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and spectral characteristics, are typically determined experimentally. Techniques such as IR, NMR, and mass spectrometry are used to characterize the compounds and confirm their structures . Theoretical calculations can also provide insights into the electronic structure, charge distribution, and nonlinear optical properties of these compounds . The presence of the diethylamino group in "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" could impart interesting optical properties, making it a candidate for further study in the context of materials science.

科学的研究の応用

Urease Inhibition and Anti-Proliferative Activity 1,2,4-triazoles, including variations of the specified compound, have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. Specific derivatives were found to be prominent as urease inhibitors and demonstrated promising anti-proliferative activities in certain studies (Ali et al., 2022).

Cancer Cell Migration and Growth Inhibition Derivatives of 1,2,4-triazoles, including those bearing a hydrazone moiety, have shown potential in inhibiting cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some derivatives exhibited significant cytotoxicity against melanoma cell lines and potential as antimetastatic candidates (Šermukšnytė et al., 2022).

Oxidative Stress Prevention Variants of 1,2,4-triazole compounds have been explored for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. Certain condensed thiazolo-triazole compounds showed potential in selectively controlling ethanol-induced oxidative stress (Aktay et al., 2005).

Anti-Inflammatory Properties Substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols have been synthesized and tested for anti-inflammatory activity. The derivatives produced in this study showed potential anti-inflammatory properties (Arustamyan et al., 2021).

Antimicrobial Activity Novel 1,2,4-triazoles and their derivatives, including Mannich and Schiff bases, have been evaluated for their antimicrobial activities. These studies revealed that many synthesized compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).

DNA Methylation Inhibition New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been studied for their anti-tumor activity and the effect on the methylation level of tumor DNA. These compounds displayed potential in inhibiting DNA methylation, a crucial process in cancer progression (Hovsepyan et al., 2018).

特性

IUPAC Name |

3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTVQOOSFNMLMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368752 |

Source

|

| Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669748-44-1 |

Source

|

| Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

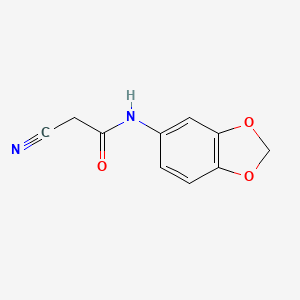

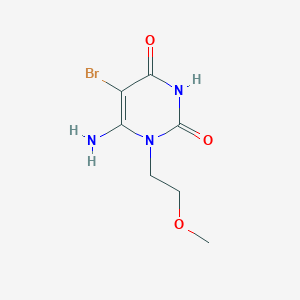

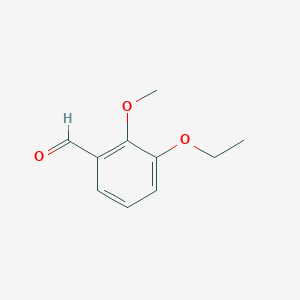

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)